DHEBA vs. MBA: Reversible Crosslinking Enables 100% Gel Solubilization for Protein Recovery
DHEBA is distinguished from the industry-standard crosslinker N,N'-methylenebisacrylamide (MBA) by its ability to be cleaved. Gels cross-linked solely with DHEBA are completely soluble in dilute periodic acid (2%) at room temperature within 1-2 hours, enabling quantitative recovery of separated proteins . In contrast, MBA-crosslinked gels are not cleavable under these conditions and cannot be dissolved for sample retrieval. This was demonstrated in a study where banana extract proteins labeled with 3H and 14C were fractionated through a DHEBA-crosslinked gradient gel, and the isotopes were measured after gel solubilization with periodic acid, a procedure not possible with MBA gels [1].
| Evidence Dimension | Gel Solubility & Protein Recovery |
|---|---|
| Target Compound Data | Complete gel dissolution in 2% periodic acid at room temperature for 1-2 hours, enabling quantitative protein recovery . |
| Comparator Or Baseline | N,N'-methylenebisacrylamide (MBA): No dissolution under these conditions; gel remains intact, preventing protein recovery . |
| Quantified Difference | DHEBA gels are 100% soluble vs. MBA gels which are 0% soluble under the specified conditions. |
| Conditions | Polyacrylamide gel, crosslinked exclusively with DHEBA, treated with dilute (2%) periodic acid at room temperature for 1-2 hours . |
Why This Matters
The ability to recover intact biomolecules from the gel matrix after separation is essential for downstream applications like mass spectrometry, sequencing, or functional assays, a capability that standard MBA gels lack.
- [1] O'Connell PB, Brady CJ. Polyacrylamide gels with modified cross-linkages. Analytical Biochemistry. 1976;76(1):63-73. DOI: 10.1016/0003-2697(76)90264-5. PMID: 998978. View Source
